4-Amino-1-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-2-one
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Overview
Description
4-Amino-1-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-2-one is a heterocyclic compound that features both a pyrazole and a pyrrolidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 1-methyl-1H-pyrazole-4-carboxylic acid with an appropriate amine to form the corresponding amide, which is then cyclized to form the pyrrolidinone ring .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Amino-1-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include nitro derivatives, alcohol derivatives, and various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-Amino-1-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-2-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 4-Amino-1-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-2-one involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes and receptors, depending on its structure and the functional groups present. The compound can modulate various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Amino-1H-pyrazole: Similar in structure but lacks the pyrrolidinone ring.
1-Methyl-1H-pyrazole-4-carboxamide: Similar in structure but has a carboxamide group instead of the pyrrolidinone ring.
4-Amino-1-(1H-pyrazol-4-yl)pyrrolidin-2-one: Similar but lacks the methyl group on the pyrazole ring.
Uniqueness
4-Amino-1-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-2-one is unique due to the presence of both the pyrazole and pyrrolidinone rings, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C8H12N4O |
---|---|
Molecular Weight |
180.21 g/mol |
IUPAC Name |
4-amino-1-(1-methylpyrazol-4-yl)pyrrolidin-2-one |
InChI |
InChI=1S/C8H12N4O/c1-11-5-7(3-10-11)12-4-6(9)2-8(12)13/h3,5-6H,2,4,9H2,1H3 |
InChI Key |
ZGHJDLZFQKKPKU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)N2CC(CC2=O)N |
Origin of Product |
United States |
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